1-(3-Bromophenyl)-1,3-butanedione
CAS No.:
Cat. No.: VC14397833
Molecular Formula: C10H9BrO2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrO2 |
|---|---|
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-(3-bromophenyl)butane-1,3-dione |
| Standard InChI | InChI=1S/C10H9BrO2/c1-7(12)5-10(13)8-3-2-4-9(11)6-8/h2-4,6H,5H2,1H3 |
| Standard InChI Key | ZZPGUHYGTBCVTO-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC(=O)C1=CC(=CC=C1)Br |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
1-(3-Bromophenyl)-1,3-butanedione consists of a phenyl ring substituted with a bromine atom at the meta position (3-bromophenyl) attached to a 1,3-butanedione chain. The IUPAC name is 1-(3-bromophenyl)butane-1,3-dione, and it is alternatively termed 3-bromobenzoylacetone or (3-bromobenzoyl)acetone . The compound’s structure is defined by the following identifiers:
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CAS Registry Numbers: 4023-81-8 and 152706-83-7 (discrepancies may arise from database variations or isomer labeling) .
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SMILES:
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InChIKey: DTJASDSZEHFFKX-UHFFFAOYSA-N (derived from related compounds) .
Table 1: Key Identifiers of 1-(3-Bromophenyl)-1,3-butanedione
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.08 g/mol | |
| CAS Numbers | 4023-81-8, 152706-83-7 | |
| SMILES | O=C(C(=O)CC)C1=CC(=CC=C1)Br |
Synthesis and Manufacturing
Synthetic Routes
1-(3-Bromophenyl)-1,3-butanedione is typically synthesized via Claisen condensation between 3-bromoacetophenone and ethyl acetate in the presence of a base (e.g., sodium ethoxide) . Alternative methods include:
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Acylation of Enolates: Reaction of 3-bromophenylacetyl chloride with diketene .
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Oxidative Methods: Oxidation of 3-bromophenylpropan-2-one using selenium dioxide .
Table 2: Synthetic Conditions and Yields
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Claisen Condensation | NaOEt, Ethyl Acetate | 65–75 | ≥98 |
| Acylation | Diketene, Base | 70–80 | ≥95 |
Physical and Chemical Properties
Physicochemical Data
1-(3-Bromophenyl)-1,3-butanedione is a crystalline solid with the following properties:
Tautomerism and Reactivity
The compound exhibits keto-enol tautomerism, with the enol form stabilized by intramolecular hydrogen bonding. This tautomerism enhances its reactivity in:
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Coordination Chemistry: Formation of metal complexes (e.g., with Cu²⁺ or Fe³⁺) .
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Nucleophilic Additions: Reactions with Grignard reagents or amines .
Applications in Organic Synthesis
Pharmaceutical Intermediates
1-(3-Bromophenyl)-1,3-butanedione serves as a precursor for:
Material Science
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Ligands in Catalysis: Chelating ligands for transition metal catalysts .
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Polymer Additives: UV stabilizers due to bromine’s radical-scavenging properties .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | 2–8°C (inert atmosphere) |
| PPE | Gloves, Lab Coat, Goggles |
| Disposal | Incineration per local regulations |
| Quantity | Price (INR) | Price (USD) |
|---|---|---|
| 1G | 7,900 | 95 |
| 5G | 33,900 | 410 |
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